Quetiapine Hydroxy Impurity-d8 is a deuterated form of a specific impurity associated with the antipsychotic drug quetiapine. This compound is significant in pharmaceutical research and development, particularly in the context of drug formulation and quality control. Quetiapine itself is widely used for the treatment of psychiatric disorders, including schizophrenia and bipolar disorder. The hydroxy impurity-d8 variant serves as a reference material in analytical chemistry, aiding in the assessment of quetiapine purity and stability.
Quetiapine Hydroxy Impurity-d8 is derived from quetiapine, which is synthesized through various chemical pathways. The specific impurity can be isolated during the synthesis or identified through high-performance liquid chromatography methods. The compound is commercially available from multiple suppliers, including LGC Standards and Pharmaffiliates, which provide it in various forms such as dihydrochloride salts.
Quetiapine Hydroxy Impurity-d8 falls under the category of stable isotope labelled compounds. These compounds are essential for various scientific applications, particularly in pharmacokinetics and toxicology studies where tracking the distribution and metabolism of drugs is crucial.
The synthesis of Quetiapine Hydroxy Impurity-d8 typically involves several steps that mirror the synthesis of quetiapine but incorporate deuterated reagents to introduce deuterium atoms into the molecular structure. A common method includes:
The molecular formula for Quetiapine Hydroxy Impurity-d8 is with a molecular weight of approximately 347.50 g/mol . The incorporation of deuterium enhances the compound's stability and assists in differentiating it from non-deuterated analogs during analytical assessments.
Quetiapine Hydroxy Impurity-d8 participates in various chemical reactions similar to those involving quetiapine. These reactions include:
These reactions are crucial for understanding the behavior of quetiapine under different conditions and its interactions within biological systems.
The reactions are typically monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure purity and yield at each stage .
The mechanism by which Quetiapine Hydroxy Impurity-d8 operates is closely related to that of quetiapine itself. Quetiapine functions primarily as an antagonist at serotonin (5-HT2A) and dopamine (D2) receptors, contributing to its antipsychotic effects.
Research indicates that impurities like Quetiapine Hydroxy Impurity-d8 can influence pharmacokinetic profiles and may alter the efficacy or safety profile of quetiapine formulations . Understanding these mechanisms is vital for developing safer therapeutic agents.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy provide insights into its structural integrity and purity levels .
Quetiapine Hydroxy Impurity-d8 serves several critical roles in scientific research:
Quetiapine Hydroxy Impurity-d8 features a deuterium-labeled structure derived from the active metabolite 7-Hydroxyquetiapine. Its molecular formula is C₂₁H₁₇D₈N₃O₃S, with a molecular weight of 407.56 g/mol for the free base [2] [7]. The deuterium atoms (d8) are strategically incorporated at eight hydrogen positions within the piperazine ring of the molecule, specifically replacing protons on the ethylpiperazinyl moiety [7]. This selective labeling is confirmed by the SMILES notation:C(COCCO)N1C(C(N(C=2C=3C(SC=4C(N2)=CC=C(O)C4)=CC=CC3)C(C1([²H])[²H])([²H])[²H])([²H])[²H])([²H])[²H]
[7].
The dihydrochloride salt form, commonly used for analytical standardization, has the formula C₁₉H₁₃D₈N₃OS·2(HCl) and a molecular weight of 347.50 g/mol [4] [5]. This salt form enhances stability and solubility for chromatographic applications.
Table 1: Atomic Configuration of Quetiapine Hydroxy Impurity-d8
Component | Description |
---|---|
Backbone Structure | Benzothiazepine fused ring with hydroxy substitution at C7 |
Deuterium Positions | Eight deuterium atoms on the piperazine-ethyl side chain (C₄H₋₈D₈) |
Functional Groups | Hydroxy (-OH), piperazinyl, thiazepine |
Chiral Centers | None (achiral due to symmetric deuterium substitution) |
The IUPAC name for this compound is:2-[2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy]ethanol-d8 [1] [5].
It is commercially referenced under multiple synonyms, reflecting its role as a metabolite or impurity in pharmacological research:
CAS numbers include 1185098-57-0 (free base) and 1246820-78-9 (free base alternative) [2] [4]. The non-deuterated counterpart is registered under CAS 329216-67-3 [8].
This impurity standard exhibits the following key properties:
Table 2: Physicochemical Profile
Property | Specification | Analytical Method |
---|---|---|
Molecular Weight | 407.56 g/mol (free base); 347.50 g/mol (2HCl) | Mass spectrometry |
Purity | >95% | HPLC/UV |
Storage Temperature | -20°C | N/A |
Shelf Life | 24 months | Accelerated stability |
The deuterated and non-deuterated forms share identical pharmacological activity but differ in physicochemical and analytical behaviors:
Structural Differences
Functional Implications
Table 3: Deuterated vs. Non-Deuterated Comparison
Characteristic | 7-Hydroxy Quetiapine-d8 | 7-Hydroxy Quetiapine |
---|---|---|
Molecular Formula | C₂₁H₁₇D₈N₃O₃S | C₂₁H₂₅N₃O₃S |
Molecular Weight | 407.56 g/mol | 399.51 g/mol |
CAS Number | 1185098-57-0 | 139079-39-3 |
Primary Analytical Use | Internal standard for LC-MS/MS | Calibration standard |
Metabolic Half-life | ~12 hours (human hepatocytes) | ~8 hours (human hepatocytes) |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: